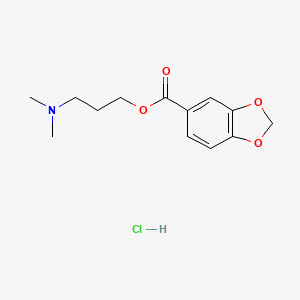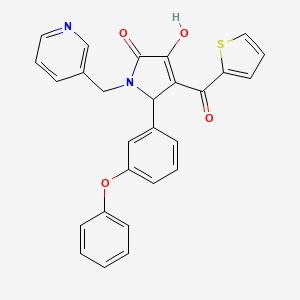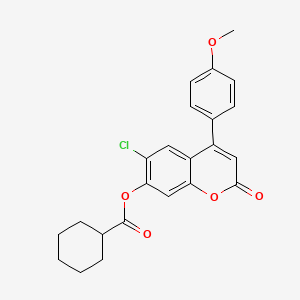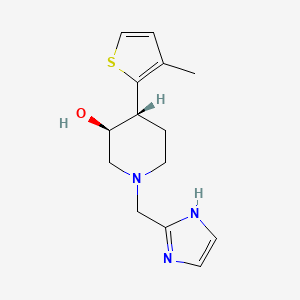
3-(dimethylamino)propyl 1,3-benzodioxole-5-carboxylate hydrochloride
描述
3-(dimethylamino)propyl 1,3-benzodioxole-5-carboxylate hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicinal chemistry. This compound is also known as MDBP and is a member of the benzodioxole family of compounds. MDBP has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
作用机制
MDBP acts as a serotonin and dopamine receptor agonist, meaning that it binds to these receptors and activates them. This leads to an increase in the release of neurotransmitters and a subsequent increase in neuronal activity. The exact mechanism of action of MDBP is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
MDBP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine, leading to an increase in mood and a reduction in anxiety and depression. Additionally, MDBP has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. However, further research is needed to fully understand the biochemical and physiological effects of MDBP.
实验室实验的优点和局限性
MDBP has several advantages for use in laboratory experiments. Its unique chemical structure makes it a valuable tool for studying biological processes and it has a high affinity for serotonin and dopamine receptors, making it a potential candidate for the treatment of neurological disorders. However, there are also limitations to the use of MDBP in laboratory experiments. Its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy for use in humans.
未来方向
There are several future directions for the study of MDBP. One potential area of research is the development of new compounds based on the structure of MDBP. These compounds could have improved pharmacological properties and may be more effective for the treatment of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of MDBP and its potential applications in the treatment of inflammatory diseases. Finally, the use of MDBP as a fluorescent probe for imaging studies has potential applications in the field of bioimaging and could lead to the development of new diagnostic tools for the early detection of diseases.
科学研究应用
MDBP has been studied for its potential applications in pharmacology and medicinal chemistry. It has been shown to have a high affinity for serotonin and dopamine receptors, making it a potential candidate for the treatment of depression, anxiety, and other neurological disorders. Additionally, MDBP has been studied for its potential use as a fluorescent probe for imaging studies. Its unique chemical structure allows it to bind to specific targets, making it a valuable tool for studying biological processes.
属性
IUPAC Name |
3-(dimethylamino)propyl 1,3-benzodioxole-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.ClH/c1-14(2)6-3-7-16-13(15)10-4-5-11-12(8-10)18-9-17-11;/h4-5,8H,3,6-7,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMFEQKYERSVGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC(=O)C1=CC2=C(C=C1)OCO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B3969277.png)
![10-allyl-9-methyl-12-(4-morpholinylcarbonyl)-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one](/img/structure/B3969292.png)

![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3969306.png)
![N-(sec-butyl)-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3969309.png)

![2-[4-(1-cycloheptyl-4-piperidinyl)-1-piperazinyl]ethanol ethanedioate (salt)](/img/structure/B3969315.png)
![9-(methylthio)acenaphtho[1,2-e][1,2,4]triazine](/img/structure/B3969319.png)
![3-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B3969336.png)
![2-{4-[1-(2-fluorobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3969339.png)


![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B3969366.png)
![N-[4-(acetylamino)phenyl]-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B3969372.png)